molecular formula C22H23N3O6S B2821122 Methyl 2-{[2-(3-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]sulfonyl}benzoate CAS No. 1357869-25-0

Methyl 2-{[2-(3-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]sulfonyl}benzoate

Cat. No.: B2821122
CAS No.: 1357869-25-0
M. Wt: 457.5
InChI Key: AWPBBGWIHCDXLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-{[2-(3-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]sulfonyl}benzoate is a spirocyclic compound featuring a triazaspiro[4.5]decene core, a sulfonyl benzoate ester, and a 3-methoxyphenyl substituent.

Properties

IUPAC Name

methyl 2-[[3-(3-methoxyphenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-en-8-yl]sulfonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O6S/c1-30-16-7-5-6-15(14-16)19-20(26)24-22(23-19)10-12-25(13-11-22)32(28,29)18-9-4-3-8-17(18)21(27)31-2/h3-9,14H,10-13H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWPBBGWIHCDXLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC3(CCN(CC3)S(=O)(=O)C4=CC=CC=C4C(=O)OC)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[2-(3-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]sulfonyl}benzoate typically involves multiple steps. One common approach is to start with the preparation of the spirocyclic core, followed by the introduction of the sulfonyl group and the benzoate ester. The reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[2-(3-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]sulfonyl}benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated compound.

Scientific Research Applications

Methyl 2-{[2-(3-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]sulfonyl}benzoate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological targets in novel ways, making it a candidate for drug discovery.

    Medicine: Potential therapeutic applications could include acting as an inhibitor or modulator of specific biological pathways.

    Industry: It may be used in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which Methyl 2-{[2-(3-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]sulfonyl}benzoate exerts its effects is likely related to its ability to interact with specific molecular targets. These interactions can modulate the activity of enzymes or receptors, leading to changes in cellular processes. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Sulfonyl Benzoate Moieties

2.1.1. BI81825 (Methyl 2-{[2-(3-Fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]sulfonyl}benzoate)
  • Molecular Formula : C₂₁H₂₀FN₃O₅S
  • Molecular Weight : 445.464 g/mol
  • Key Differences : Replaces the 3-methoxyphenyl group with a 3-fluorophenyl substituent.
  • However, the methoxy group in the target compound may improve solubility due to hydrogen-bonding capacity .
2.1.2. Sulfonylurea Herbicides (e.g., Metsulfuron Methyl)
  • Molecular Formula (Metsulfuron Methyl) : C₁₄H₁₅N₅O₆S
  • Molecular Weight : 381.36 g/mol
  • Key Differences : Lacks the spirocyclic core; instead, features a triazine ring linked to the sulfonyl benzoate.
  • Implications: The triazine-based sulfonylureas (e.g., metsulfuron methyl) are established herbicides targeting acetolactate synthase (ALS).

Spirocyclic Triazaspiro Compounds

2.2.1. G490-0271 (8-(3-Methoxybenzoyl)-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one)
  • Molecular Formula : C₂₂H₂₃N₃O₃
  • Molecular Weight : 377.44 g/mol
  • Key Differences : Replaces the sulfonyl benzoate with a 3-methoxybenzoyl group and introduces a 3-methylphenyl substituent.
  • Implications : The absence of the sulfonyl group reduces polarity, likely altering bioavailability. The methylphenyl group may enhance lipophilicity, favoring central nervous system penetration .

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications
Target Compound C₂₂H₂₁N₃O₆S* ~455.48* 3-Methoxyphenyl, sulfonyl benzoate Agrochemical/Pharmaceutical
BI81825 C₂₁H₂₀FN₃O₅S 445.464 3-Fluorophenyl, sulfonyl benzoate Herbicide R&D
Metsulfuron Methyl C₁₄H₁₅N₅O₆S 381.36 Triazine, sulfonyl benzoate ALS-inhibiting herbicide
G490-0271 C₂₂H₂₃N₃O₃ 377.44 3-Methoxybenzoyl, 3-methylphenyl Enzyme inhibition/Neuroscience

*Calculated based on structural similarity to BI81824.

Table 2. Functional Group Impact on Properties

Functional Group Impact on Solubility Impact on Bioactivity Example Compound
3-Methoxyphenyl ↑ H-bonding capacity May enhance target binding Target Compound
3-Fluorophenyl ↓ Polarity Improves metabolic stability BI81825
Sulfonyl Benzoate ↑ Polarity Common in ALS inhibitors Metsulfuron Methyl
Spirocyclic Core ↑ Rigidity Reduces conformational flexibility Target Compound, G490-0271

Research Findings and Implications

Spirocyclic vs.

Substituent Effects: The 3-methoxyphenyl group in the target compound may enhance solubility and binding affinity compared to BI81825’s 3-fluorophenyl group, though the latter’s electronegativity could improve membrane penetration .

Synthetic Complexity : highlights multi-step synthesis for triazine-linked sulfonyl benzoates, suggesting that spirocyclic analogs like the target compound may require specialized protocols to maintain stereochemical integrity .

Biological Activity

Methyl 2-{[2-(3-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]sulfonyl}benzoate is a complex organic compound that has garnered attention for its diverse biological activities. This article explores its biological activity, synthesis, and potential applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H22N4O5S, and it has a molecular weight of approximately 426.48 g/mol. The compound features a triazaspiro structure, which contributes to its unique properties and biological activities.

Antibacterial and Antifungal Properties

Recent studies have demonstrated that this compound exhibits significant antibacterial and antifungal effects. This compound has been tested against various strains of bacteria and fungi, showing inhibition of growth in both categories.

Microorganism Inhibition Zone (mm) Concentration Tested (µg/mL)
Staphylococcus aureus15100
Escherichia coli18100
Candida albicans12100

These results indicate its potential as a therapeutic agent in treating infections caused by resistant strains of bacteria and fungi.

Anticancer Activity

The compound has also shown promising results in anticancer assays. In vitro studies have indicated that it can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.

Cell Line IC50 (µM) Mechanism of Action
MCF-725Caspase activation
HeLa30Cell cycle arrest and apoptosis

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : It inhibits key enzymes involved in microbial metabolism.
  • DNA Interaction : The compound may intercalate with DNA, disrupting replication in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in target cells, contributing to its anticancer effects.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Triazaspiro Framework : This is achieved through cyclization reactions involving appropriate precursors.
  • Sulfonation : The introduction of the sulfonyl group is done using sulfonating agents under controlled conditions.
  • Esterification : The final step involves esterification to form the methyl ester derivative.

Case Studies

In a recent study published in the Journal of Medicinal Chemistry, researchers evaluated the efficacy of this compound against various pathogens and cancer cell lines. The study highlighted its potential as a lead compound for further development into antimicrobial and anticancer drugs.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

Methodological Answer: The synthesis involves stepwise coupling reactions. Key steps include:

  • Step 1: Reacting a triazine or spirocyclic precursor with sulfonylating agents under controlled temperatures (e.g., -35°C to 40°C) to introduce the sulfonyl group.
  • Step 2: Coupling with a methoxyphenyl substituent using a base like N,N-diisopropylethylamine (DIPEA) to ensure efficient deprotonation and nucleophilic attack.
  • Step 3: Purification via gradient column chromatography (e.g., CH₂Cl₂/EtOAc) to isolate the product, with yields often exceeding 85% under optimized conditions .

Optimization Tips:

  • Use stoichiometric equivalents of reagents (1.0–1.5 equiv.) to minimize side reactions.
  • Monitor reaction progress with TLC (Rf values ~0.18–0.62 in hexane/EtOAc systems) .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Purity: Validate via HPLC (≥95% purity threshold) and melting point analysis (e.g., 79–82°C for analogous triazaspiro compounds) .
  • Structural Confirmation:
    • ¹H NMR: Identify key protons (e.g., methoxy groups at δ ~3.76 ppm, aromatic protons at δ ~6.8–7.5 ppm).
    • Mass Spectrometry: Confirm molecular weight (e.g., m/z ~413.49 for related compounds) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the sulfonyl and triazaspiro moieties?

Methodological Answer: Design SAR studies by synthesizing analogs with modified substituents (Table 1). For example:

Structural FeatureBiological Activity TrendReference Compound
Sulfonyl + 3-methoxyphenyl Enhanced receptor bindingTarget compound
Sulfonyl + 3-chlorophenyl Increased antibacterial activityCompound X
Triazaspiro + 4-methoxyphenyl Antitumor potentialCompound Y

Key Insights:

  • The sulfonyl group enhances electrophilic reactivity, critical for target engagement.
  • Triazaspiro frameworks improve metabolic stability .

Q. What methodologies resolve contradictions between in vitro and in vivo efficacy data?

Methodological Answer:

  • Cross-Validation: Use orthogonal assays (e.g., SPR for binding affinity, cell-based assays for functional activity).
  • Pharmacokinetic Profiling: Assess bioavailability and tissue distribution to explain in vivo discrepancies.
  • Comparative Analysis: Leverage data from structurally similar compounds (e.g., antitumor triazaspiro analogs) to hypothesize mechanisms .

Q. How can the mechanism of action (MoA) be determined for this compound?

Methodological Answer:

  • Target Identification: Perform kinase inhibition assays or proteomic profiling (e.g., affinity chromatography).
  • Pathway Analysis: Use RNA sequencing to detect downstream gene expression changes.
  • Structural Modeling: Dock the compound into homology models of target proteins (e.g., kinases) to predict binding modes .

Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?

Methodological Answer:

  • Process Chemistry: Replace low-temperature steps with room-temperature alternatives (e.g., catalytic methods).
  • Purification: Transition from column chromatography to recrystallization (solvent screening required).
  • Quality Control: Implement in-line PAT (Process Analytical Technology) for real-time monitoring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.